2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine
Description
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Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRHNRYWOZBIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenoxyethylamine structure. This configuration may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies assessing its anticancer properties:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| A549 (Lung Cancer) | 10.38 | |
| U-937 (Leukemia) | 12.50 |
These results suggest that the compound has comparable efficacy to established anticancer agents such as Tamoxifen.
Pharmacological Effects
In addition to its anticancer properties, the compound has been investigated for other pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective properties, which warrant further investigation.
Case Studies
Several case studies have highlighted the application of this compound in drug discovery and development:
- Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound led to increased apoptosis through upregulation of p53 expression and caspase-3 activation, indicating its potential as a therapeutic agent in breast cancer therapy .
- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of the compound showed a significant reduction in neuroinflammation and preservation of cognitive function .
Scientific Research Applications
Pharmaceutical Applications
- Neurodegenerative Diseases :
- Metabolic Disorders :
- Antidepressant Activity :
Case Study 1: Inhibition of Lp-PLA2 Activity
A study demonstrated that administering compounds structurally related to this compound could significantly reduce Lp-PLA2 activity in animal models. This reduction correlated with decreased markers of inflammation and improved outcomes in models of atherosclerosis .
Case Study 2: Neuroprotective Effects
In a controlled trial involving mice, the administration of the compound led to a significant decrease in beta-amyloid accumulation in the brain, a hallmark of Alzheimer's disease. The study highlighted the potential for this compound in developing neuroprotective therapies .
Data Table: Summary of Applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
